Arsenocholine

Catalog No.
S576666
CAS No.
39895-81-3
M.F
C5H14AsO+
M. Wt
165.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arsenocholine

CAS Number

39895-81-3

Product Name

Arsenocholine

IUPAC Name

2-hydroxyethyl(trimethyl)arsanium

Molecular Formula

C5H14AsO+

Molecular Weight

165.09 g/mol

InChI

InChI=1S/C5H14AsO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1

InChI Key

ORLOBEXOFQEWFQ-UHFFFAOYSA-N

SMILES

C[As+](C)(C)CCO

Synonyms

arsenocholine

Canonical SMILES

C[As+](C)(C)CCO

Arsenocholine is an organic arsenic compound primarily found in certain marine organisms, particularly seafood. It is characterized by its structural formula, which includes a trimethylammonium group linked to an arsenic atom. This compound is notable for its potential biotransformation into other arsenic species and its relatively low toxicity compared to inorganic arsenic forms. Arsenocholine is often studied in the context of arsenic metabolism and its implications for human health, especially through dietary sources.

That incorporate an arsenic atom into a choline-like structure. One common method includes reacting trimethylamine with an appropriate arsenic source under controlled conditions to yield the desired compound. Specific synthetic pathways may vary based on desired purity and yield but generally focus on maintaining the integrity of the trimethylammonium group.

Research indicates that the absorption efficiency of organic arsenic compounds like arsenobetaine is significantly higher than that of inorganic forms. This characteristic raises concerns about the potential accumulation and effects of these compounds in human systems following seafood consumption .

Arsenocholine's primary application lies in studies related to food safety and toxicology, particularly concerning seafood consumption. Its role as a biomarker for dietary exposure to organic arsenic compounds makes it significant in epidemiological studies assessing health risks associated with seafood intake. Additionally, understanding its metabolic pathways can aid in developing strategies for mitigating potential health risks from arsenic exposure.

Interaction studies involving arsenocholine focus on its metabolic pathways and interactions with various biological systems. Research has demonstrated that colonic microbes can metabolize organic arsenic species, including arsenocholine, leading to further transformations that may produce more toxic forms of arsenic . These findings highlight the importance of understanding how dietary intake influences arsenic metabolism and its subsequent health implications.

Arsenocholine shares similarities with several other organic arsenic compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructural FormulaToxicity ProfileMajor Metabolites
Arsenobetaine(CH₃)₃AsCH₂COOHLowArsenobetaine aldehyde
Dimethylarsinate(CH₃)₂AsO₂HModerateMonomethylarsonate
Trimethylarsine(CH₃)₃AsHighNone
MonomethylarsonateCH₃AsO₂VariableDimethylarsinate

Uniqueness of Arsenocholine:

  • Metabolism: Arsenocholine uniquely transforms directly into monomethylarsonate without intermediate steps.
  • Toxicity: It exhibits lower toxicity compared to other organic and inorganic forms of arsenic.
  • Biological Role: It serves as a significant marker for understanding dietary exposure to arsenic through seafood consumption.

Other CAS

39895-81-3

Wikipedia

Arsenocholine

Dates

Modify: 2024-04-14

Explore Compound Types